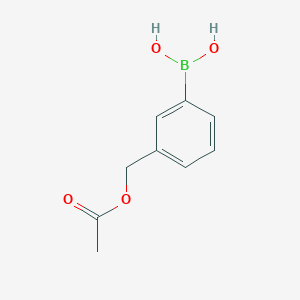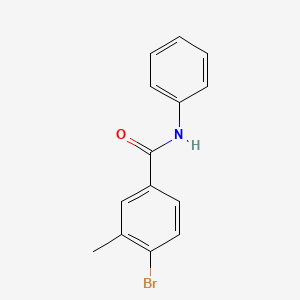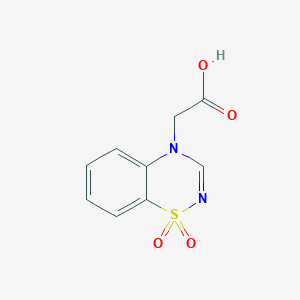![molecular formula C12H15ClN2O2 B1463596 [(氰基苯基甲基)氨基]乙酸乙酯盐酸盐 CAS No. 854705-52-5](/img/structure/B1463596.png)
[(氰基苯基甲基)氨基]乙酸乙酯盐酸盐
描述
[(Cyano-phenyl-methyl)-amino]-acetic acid ethyl ester hydrochloride is a chemical compound with a complex structure that includes a cyano group, a phenyl ring, and an amino acid ester
科学研究应用
[(Cyano-phenyl-methyl)-amino]-acetic acid ethyl ester hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
Target of Action
It’s known that cyanoacetamide derivatives, which this compound is a part of, are considered one of the most important precursors for heterocyclic synthesis . They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .
Mode of Action
The mode of action of Ethyl 2-((cyano(phenyl)methyl)amino)acetate hydrochloride involves a series of chemical reactions. A three-component cascade reaction involving 2-alkenyl aniline, aldehydes, and ethyl cyanoacetate is reported . The reaction proceeds through the Knoevenagel condensation of ethyl cyanoacetate with aldehydes followed by the aza-Michael–Michael addition with 2-alkenyl anilines to prepare the tetrahydroquinoline scaffolds .
Biochemical Pathways
It’s known that the active hydrogen on c-2 of these compounds can take part in a variety of condensation and substitution reactions . In addition, the diverse biological activities reported for many derivatives of cyanoacetamide have drawn the attention of biochemists .
Result of Action
It’s known that the compound is used in the synthesis of highly substituted 1,2,3,4-tetrahydroquinolines . Tetrahydroquinolines have been targeted by many research groups because of their abundance in natural products and notable biological activity .
Action Environment
The action environment of Ethyl 2-((cyano(phenyl)methyl)amino)acetate hydrochloride can influence its action, efficacy, and stability. For instance, the synthesis of N-substituted cyanoacetamide can be carried out in several ways. One method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions . The reaction can be performed without solvent at room temperature or at 70 °C for 6 hours, then left to stir at room temperature overnight .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [(Cyano-phenyl-methyl)-amino]-acetic acid ethyl ester hydrochloride typically involves the esterification of amino acids with methanol in the presence of trimethylchlorosilane. This method is advantageous due to its mild reaction conditions, simple workup, and good to excellent yields . The reaction is carried out at room temperature, making it compatible with a wide range of amino acids, including natural, aromatic, and aliphatic amino acids.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods, such as the use of ion-exchange resins or other catalytic systems to facilitate the esterification process. These methods aim to optimize yield and purity while minimizing waste and environmental impact.
化学反应分析
Types of Reactions
[(Cyano-phenyl-methyl)-amino]-acetic acid ethyl ester hydrochloride can undergo various chemical reactions, including:
Oxidation: The cyano group can be oxidized to form carboxylic acids or other derivatives.
Reduction: The cyano group can be reduced to amines using reagents like lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or hydrogenation with a palladium catalyst.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the cyano group can yield carboxylic acids, while reduction can produce primary amines.
相似化合物的比较
[(Cyano-phenyl-methyl)-amino]-acetic acid ethyl ester hydrochloride can be compared with other similar compounds, such as:
2-Phenethylamines: These compounds share a similar phenyl-ethylamine structure and are known for their biological activity.
Cyano-containing tetraphenylethene isomers: These compounds exhibit similar mechanoluminescence properties but differ in their recovery processes.
The uniqueness of [(Cyano-phenyl-methyl)-amino]-acetic acid ethyl ester hydrochloride lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
属性
IUPAC Name |
ethyl 2-[[cyano(phenyl)methyl]amino]acetate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2.ClH/c1-2-16-12(15)9-14-11(8-13)10-6-4-3-5-7-10;/h3-7,11,14H,2,9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVLHUTGOHZXALU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(C#N)C1=CC=CC=C1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



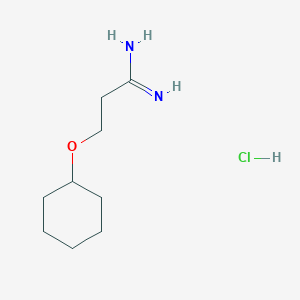
![Methyl 3-[3-(chlorosulfonyl)-4-methoxyphenyl]prop-2-enoate](/img/structure/B1463517.png)

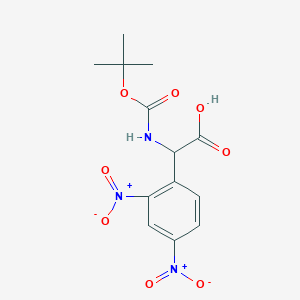
![2-({Benzyl[2-(benzyl{[(1R,2S)-2-carboxycyclohexyl]carbonyl}amino)ethyl]amino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B1463521.png)
